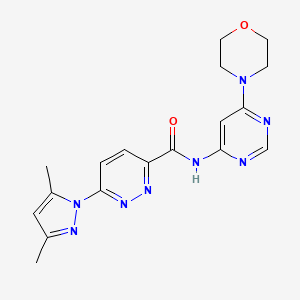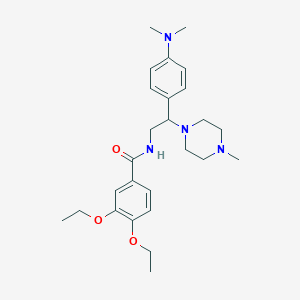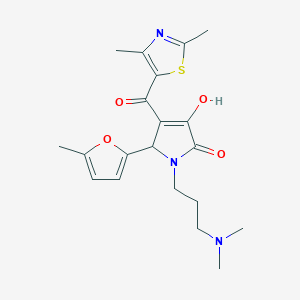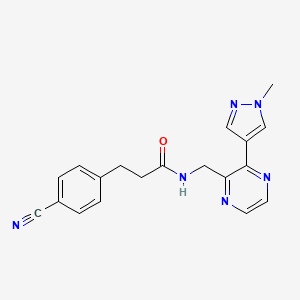
(2e)-2-Cyano-3-(naphthalen-1-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2e)-2-Cyano-3-(naphthalen-1-yl)prop-2-enamide” is a chemical compound with the molecular formula C15H12N2O . It is also known by its synonyms 2-Propenamide, 2-cyano-N-methyl-3-(1-naphthalenyl)- .
Molecular Structure Analysis
The molecular structure of “(2e)-2-Cyano-3-(naphthalen-1-yl)prop-2-enamide” consists of 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . More detailed structural analysis would require specific spectroscopic data or crystallographic data which is not available in the sources I found.Physical And Chemical Properties Analysis
The predicted boiling point of “(2e)-2-Cyano-3-(naphthalen-1-yl)prop-2-enamide” is 505.0±50.0 °C, and its predicted density is 1.201±0.06 g/cm3 . The predicted pKa value is 11.96±0.46 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
- A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and examined for their solid-state properties and hydrogen bonding interactions. One of these derivatives showed colorimetric sensing behavior for fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
- Research on photophysical behavior of related compounds like acrylodan has been carried out, indicating their potential use in studying biological systems, particularly for understanding solvent effects on protein folding and unfolding kinetics (Cerezo et al., 2001).
- Studies on the crystallization of nafronyl oxalate, a compound with a similar naphthalene structure, have been conducted to improve the efficiency of pharmaceutical production (Olbrycht et al., 2016).
Potential Medicinal Applications
- Chalcones, including derivatives of naphthalene, have been investigated for their potential therapeutic uses, particularly as anti-tumor, cell proliferation inhibitors, and chemo-preventive agents (Barakat et al., 2015).
- Novel compounds with a similar structure have been synthesized and characterized for potential antimicrobial activities, showing promise in the fight against various bacterial and fungal infections (Boopathy et al., 2017).
Sensing and Analytical Applications
- Research on the synthesis and characterization of naphthoquinone-based chemosensors demonstrates their potential for selective detection of transition metal ions, which is crucial in environmental and analytical chemistry (Gosavi-Mirkute et al., 2017).
Propiedades
IUPAC Name |
(E)-2-cyano-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-8H,(H2,16,17)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMHTBJNERNMNF-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/no-structure.png)
![Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B3005752.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B3005754.png)




![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B3005764.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B3005765.png)


![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005768.png)

![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)